![molecular formula C15H12N2O3 B189952 5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide CAS No. 104839-39-6](/img/structure/B189952.png)
5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide
Description
Introduction to 5,6-Dihydroxybenzo[b]benzazepine-11-carboxamide
5,6-Dihydroxybenzo[b]benzazepine-11-carboxamide is a secondary metabolite of carbamazepine (CBZ), a dibenzazepine anticonvulsant. Structurally, it features two hydroxyl groups at positions 5 and 6 of the benzo[b]benzazepine core, with a carboxamide group at position 11. This compound is critical for understanding CBZ’s metabolic fate and potential off-target effects, particularly in neuropharmacology and cancer research.
Historical Development and Discovery of Dihydroxylated Dibenzazepine Derivatives
The dibenzazepine class originated with carbamazepine, synthesized in 1953 by Swiss chemist Walter Schindler as a tricyclic anticonvulsant. Initially developed for trigeminal neuralgia, CBZ’s antiepileptic properties emerged in clinical trials during the 1960s. Its metabolic pathway, including epoxide formation and subsequent hydrolysis, was later elucidated, revealing 10,11-dihydroxy derivatives as key metabolites.
Key Milestones:
Significance of 5,6-Dihydroxybenzo[b]benzazepine-11-carboxamide as a Carbamazepine Metabolite
5,6-Dihydroxybenzo[b]benzazepine-11-carboxamide arises from the hydrolysis of carbamazepine-10,11-epoxide, a reactive intermediate in CBZ metabolism. This pathway is catalyzed by epoxide hydrolase enzymes, converting the epoxide into a diol metabolite. While pharmacologically inactive compared to CBZ, this compound influences drug monitoring and toxicity profiles.
Metabolic Implications:
- Cross-reactivity in assays: The diol metabolite may interfere with carbamazepine plasma level measurements, particularly in enzyme-multiplied immunoassay techniques (EMIT).
- Toxicity modulation: Hydroxylation reduces the electrophilic reactivity of the epoxide, mitigating risks like idiosyncratic hypersensitivity.
Chemical Taxonomy and Nomenclature within the Benzazepine Class
The dibenzazepine class comprises tricyclic structures with a seven-membered azepine ring fused to two benzene rings. 5,6-Dihydroxybenzo[b]benzazepine-11-carboxamide belongs to the 5H-dibenz[b,f]azepine subclass, distinguished by hydroxylation at positions 5 and 6 and a carboxamide group at position 11.
Nomenclature Challenges:
- Positional ambiguity: The numbering of substituents (e.g., 5,6 vs. 10,11) depends on the parent structure’s orientation. For example, carbamazepine’s 10,11-epoxide corresponds to positions 5,6 in alternative numbering systems.
- Stereochemistry: The trans-configuration of hydroxyl groups (as in 10,11-dihydroxy derivatives) is critical for metabolic stability and activity.
Structural Comparison:
Overview of Dibenzazepine Chemistry and Research Significance
Dibenzazepines are characterized by their tricyclic structure and diverse pharmacological activities, including sodium channel blockade, mood stabilization, and anticancer effects. Research focuses on optimizing metabolic stability and exploring off-label applications.
Key Research Areas:
- Anticonvulsant Mechanisms:
Oncological Potential:
Synthetic Innovations:
Challenges and Future Directions:
Propriétés
IUPAC Name |
5,6-dihydroxybenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,18-19H,(H2,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQLVKTWIHTZOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C3=CC=CC=C3N2C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435010 | |
Record name | AGN-PC-0MY3RL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104839-39-6 | |
Record name | AGN-PC-0MY3RL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Direct Conversion via Alkali Metal Methoxide
In this route, compound IVb reacts with alkali metal methoxide (e.g., sodium or potassium methoxide) in a molar ratio of 1:12–1:15. The reaction proceeds at elevated temperatures (50–100°C) for 16–20 hours, directly yielding the intermediate II (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide). Subsequent hydrolysis or functional group modifications convert II into the final product.
Dehydrobromination and Esterification
An alternative pathway involves dehydrobrominating IVb to form compound VI , which is esterified under acidic conditions. This intermediate undergoes further hydrolysis to produce the carboxamide functionality. Both routes emphasize the critical role of IVb as a precursor, with reaction times optimized to 32–40 hours for large-scale production.
Reaction Conditions and Optimization
Solvent Systems
Acetic acid is commonly employed as a solvent due to its ability to stabilize reactive intermediates and facilitate proton transfer. For example, 1 kg of IVb is slurried in 5.0 L acetic acid before methoxide addition.
Temperature and Time Parameters
These conditions balance reaction efficiency with minimal side-product formation.
Purification Techniques
Industrial processes employ recrystallization or column chromatography to isolate the final product. For instance, crude II is purified via recrystallization from ethanol/water mixtures to achieve >99% purity.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Key steps include:
Stage | Details |
---|---|
Starting Material | Dibenzo[b,f]azepine-5-carbonyl chloride (IVb ) |
Reagents | Sodium methoxide (12–15 equiv), acetic acid |
Reaction Vessel | Stainless steel or glass-lined reactor |
Yield | Not explicitly reported; optimized for minimal byproducts |
Quality Control | HPLC analysis for purity, NMR for structural confirmation |
This table summarizes critical parameters for industrial batches, ensuring compliance with pharmaceutical standards.
Challenges and Innovations
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydroxybenzobbenzazepine-11-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5,6-Dihydroxybenzobbenzazepine-11-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,6-Dihydroxybenzobbenzazepine-11-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The structural and functional nuances of 5,6-dihydroxybenzo[b][1]benzazepine-11-carboxamide distinguish it from related dibenzazepine derivatives. Below is a detailed comparison:
Structural Analogues
Pharmacological and Physicochemical Properties
- Solubility and Adsorption: The dihydroxy groups in this compound increase hydrophilicity compared to carbamazepine, enhancing its adsorption to polar substrates like montmorillonite nanoclays . In contrast, carbamazepine’s lipophilic nature contributes to its persistence in environmental matrices.
- Metabolic Pathways: Unlike oxcarbazepine, which is a prodrug metabolized to licarbazepine (a monohydroxy derivative), this compound is a secondary metabolite formed via epoxidation and subsequent hydrolysis of carbamazepine .
Activité Biologique
5,6-Dihydroxybenzo[b] benzazepine-11-carboxamide, also known as carbamazepine-diol, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on available research findings.
5,6-Dihydroxybenzo[b] benzazepine-11-carboxamide is derived from the benzazepine class of compounds. Its structure includes a benzene ring fused to a seven-membered azepine ring, with hydroxyl and carboxamide functional groups that contribute to its biological activity. The compound's molecular formula is and it exhibits properties typical of polyphenolic compounds.
The primary mechanism of action for 5,6-dihydroxybenzo[b] benzazepine-11-carboxamide involves the modulation of voltage-gated sodium channels . The compound preferentially binds to these channels in their inactive conformation, which is critical for its effects on neuronal excitability and potential anticonvulsant activity.
Biochemical Pathways
- Metabolism : The compound is metabolized in the liver primarily by the CYP3A4 enzyme, leading to the formation of active metabolites such as carbamazepine-10,11-epoxide.
- Pharmacokinetics : Following oral administration, it demonstrates rapid absorption with a bioavailability ranging from 75% to 85%.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5,6-dihydroxybenzo[b] benzazepine-11-carboxamide. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:
The compound exhibited a significantly lower IC50 compared to standard chemotherapeutic agents like doxorubicin, indicating potent anticancer activity. The mechanisms underlying this activity include:
- Induction of apoptosis as evidenced by annexin V-FITC assays.
- Inhibition of EGFR signaling pathways.
- Disruption of mitochondrial function through modulation of Bax and Bcl-2 proteins .
Neuroprotective Effects
In addition to its anticancer properties, 5,6-dihydroxybenzo[b] benzazepine-11-carboxamide has shown potential neuroprotective effects. It has been studied for its ability to reduce neuronal excitability and prevent seizures in animal models, suggesting utility in treating epilepsy and other neurological disorders.
Case Studies
A notable case study involved the administration of carbamazepine-diol in patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency without major adverse effects, supporting its therapeutic potential in clinical settings .
Safety and Toxicity
While 5,6-dihydroxybenzo[b] benzazepine-11-carboxamide has demonstrated promising biological activities, safety profiles must be considered. Reports indicate that while serious adverse reactions are rare, they can include hypersensitivity reactions and dermatologic issues similar to those observed with other benzazepines .
Q & A
Q. What best practices ensure reproducibility in reporting synthetic yields and characterization data?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.